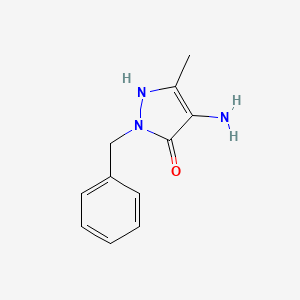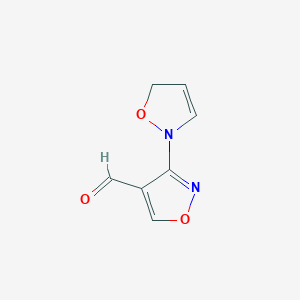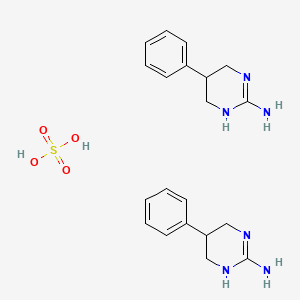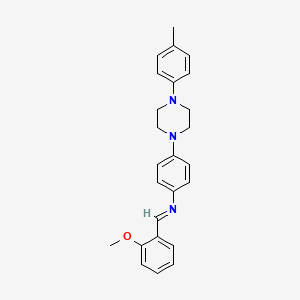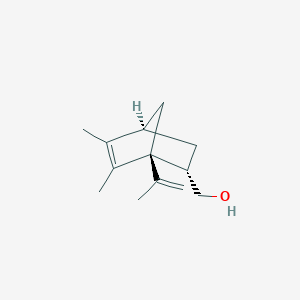
Arbozol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arbozol is a polyether siloxane compound with the chemical formula C13H20O . It is a colorless, odorless, and non-toxic liquid known for its excellent thermal stability, resistance to acids and bases, and solvent resistance . This compound is widely used as a release agent, lubricant, sealant, and preservative in various industries, including plastics, rubber, metals, and textiles .
Méthodes De Préparation
Arbozol is typically synthesized by reacting siloxane with polyether compounds . The specific synthetic routes and reaction conditions can vary depending on the desired properties of the final product. Industrial production methods often involve the use of catalysts to facilitate the reaction and optimize yield . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product quality .
Analyse Des Réactions Chimiques
Arbozol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
Arbozol has a wide range of scientific research applications. In chemistry, it is used as a solvent and reagent in various organic synthesis reactions . In biology, this compound is employed as a preservative and stabilizer for biological samples . In medicine, it is used as a component in drug formulations and as a carrier for active pharmaceutical ingredients . In industry, this compound is utilized as a release agent, lubricant, and sealant in the production of plastics, rubber, metals, and textiles .
Mécanisme D'action
The mechanism of action of Arbozol involves its interaction with molecular targets and pathways in the body . This compound exerts its effects by binding to specific receptors and enzymes, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparaison Avec Des Composés Similaires
Arbozol is unique compared to other similar compounds due to its excellent thermal stability, resistance to acids and bases, and solvent resistance . Similar compounds include other polyether siloxanes and related polymers . this compound stands out due to its specific combination of properties, making it highly versatile and suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C13H20O |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
[(1R,2S,4R)-5,6-dimethyl-1-prop-1-en-2-yl-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C13H20O/c1-8(2)13-6-11(5-12(13)7-14)9(3)10(13)4/h11-12,14H,1,5-7H2,2-4H3/t11-,12-,13-/m1/s1 |
Clé InChI |
MLDAJXVVSUEALX-JHJVBQTASA-N |
SMILES isomérique |
CC1=C([C@@]2(C[C@H]1C[C@@H]2CO)C(=C)C)C |
SMILES canonique |
CC1=C(C2(CC1CC2CO)C(=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


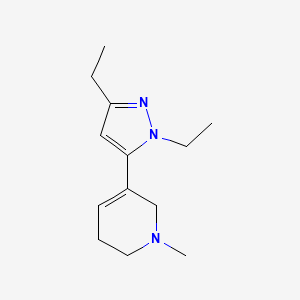

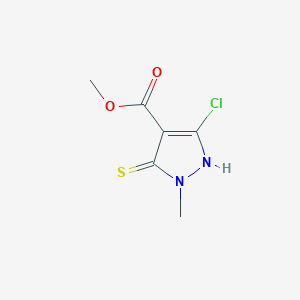
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
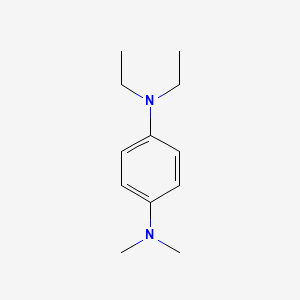
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)

